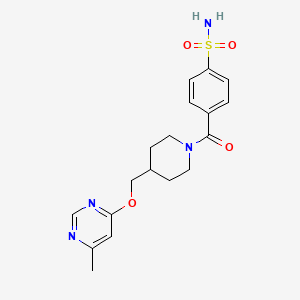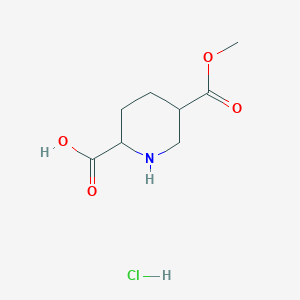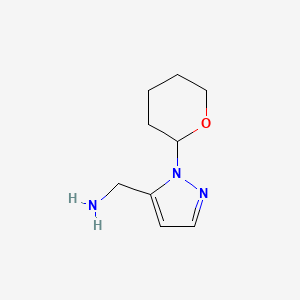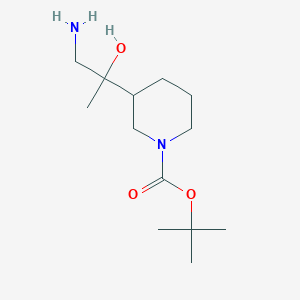
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Methyl-1-(3-pyridinyl)propylamine 2hcl” is a chemical compound with the molecular formula C8H13ClN2 . It is a white to yellow solid at room temperature . It is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H12N2.ClH/c1-2-8(9)7-4-3-5-10-6-7;/h3-6,8H,2,9H2,1H3;1H/t8-;/m0./s1 . This indicates the connectivity and stereochemical configuration of the atoms in the molecule.
Chemical Reactions Analysis
Amines like “this compound” can undergo a variety of chemical reactions. They can react with alkyl halides in S N 2 reactions, undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and participate in the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis) .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 172.66 . It is stored at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Chemical Rearrangement and Synthesis
- (S)-2-Methyl-1-(3-pyridinyl)propylamine 2hcl is involved in the preparation of pyrrolidin-2-ones or 3-pyrrolin-2-ones through a functional rearrangement process. This process includes eliminations, substitutions, and double bond shifts, offering a new method for synthesizing these compounds (Danieli et al., 2004).
Cognitive Enhancement and Anxiolytic Activity
- It has been found to show positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity. This research suggests its potential as a treatment for cognitive disorders (Lin et al., 1997).
Domino Reactions for Compound Synthesis
- The compound is used in domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, leading to the synthesis of functionalized 2-amino hydropyridines and 2-pyridinones. This highlights its role in creating diverse chemical structures (Sun et al., 2011).
Glutamate Receptor Antagonism
- Research on derivatives of this compound indicates its role in synthesizing compounds that act as metabotropic glutamate receptor antagonists. These compounds are being studied for their potential in treating anxiety disorders (Cosford et al., 2003).
CO2 Capture
- Its variant, 3-(methylamino)propylamine, has been investigated as a solvent for CO2 capture from flue gas. However, it was found to have limitations compared to other solvents like MEA and PZ, especially in the presence of oxygen (Voice et al., 2013).
Enzymatic Studies
- Propylamine transferase, which transfers the propylamine moiety to several amine acceptors, has been studied in extreme thermophilic archaebacteria. Understanding this enzyme's specificity and mechanism can provide insights into biological amine transfer processes (Cacciapuoti et al., 1986).
Sigma Receptor Binding
- The compound has been used to study sigma receptor binding in the brain, indicating its potential use in neurological and psychiatric research (de Costa et al., 1992).
Safety and Hazards
“(S)-2-Methyl-1-(3-pyridinyl)propylamine 2hcl” is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)9(10)8-4-3-5-11-6-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAYFRHFEIRSLG-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CN=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2448051.png)
![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)

![1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2448056.png)



